

performance comparison of Dimethyl 1,4-cyclohexanedicarboxylate-based copolyesters

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Compound of Interest

Compound Name: *Dimethyl 1,4-cyclohexanedicarboxylate*

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Performance Showdown: Copolyesters Based on Dimethyl 1,4-cyclohexanedicarboxylate

A comprehensive guide to the thermal, mechanical, and barrier properties of **Dimethyl 1,4-cyclohexanedicarboxylate** (DMCD)-based copolyesters compared to their aromatic counterparts.

In the quest for advanced polymeric materials, copolyesters derived from **Dimethyl 1,4-cyclohexanedicarboxylate** (DMCD) have emerged as compelling alternatives to traditional aromatic polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The incorporation of the cycloaliphatic DMCD monomer imparts a unique combination of properties, including enhanced thermal stability, tunable mechanical performance, and favorable barrier characteristics. This guide provides an objective comparison of DMCD-based copolyesters with relevant alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development.

Data Presentation: A Comparative Analysis

The performance of DMCD-based copolyesters is benchmarked against widely used aromatic polyesters. The following tables summarize key quantitative data for thermal and mechanical properties.

Table 1: Thermal Properties of DMCD-Based Polyesters vs. Aromatic Polyesters

Polymer	Glass Transition Temp. (Tg) (°C)	Melting Temp. (Tm) (°C)
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCD)	-9 to 5	130-150
Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECD)	15-25	200-220
Poly(butylene terephthalate) (PBT)	42	225
Poly(ethylene terephthalate) (PET)	80	260

Note: The properties of DMCD-based copolyesters can vary significantly with the cis/trans isomer ratio of the cyclohexanedicarboxylate ring.

Table 2: Mechanical Properties of DMCD-Based Polyesters vs. Aromatic Polyesters

Polymer	Tensile Strength (MPa)	Elongation at Break (%)
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCD)	30-50	300-500
Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECD)	40-60	200-400
Poly(butylene terephthalate) (PBT)	50-60	50-300
Poly(ethylene terephthalate) (PET)	50-75	50-150

Experimental Protocols

The data presented in this guide are derived from standard polymer characterization techniques. Detailed methodologies for these key experiments are outlined below.

Copolyester Synthesis via Melt Polycondensation

A two-stage melt polycondensation process is commonly employed for the synthesis of DMCD-based copolyesters.

- **Esterification Stage:** **Dimethyl 1,4-cyclohexanedicarboxylate** (DMCD) and a diol (e.g., 1,4-butanediol) are charged into a reactor in a specified molar ratio (typically with a slight excess of the diol). A catalyst, such as titanium tetrabutoxide (TBT), is added. The mixture is heated to a temperature range of 180-220°C under a nitrogen atmosphere with continuous stirring. [1] During this stage, methanol is produced as a byproduct and is distilled off. The reaction is monitored until the majority of the theoretical amount of methanol has been collected.
- **Polycondensation Stage:** The temperature is gradually increased to 240-275°C, and the pressure is slowly reduced to below 1 mbar. [2] This facilitates the removal of the excess diol and further increases the molecular weight of the polymer. The reaction is continued until the desired melt viscosity is achieved, which is indicated by the torque of the stirrer. The resulting polymer is then extruded from the reactor and pelletized.

Thermal Analysis

- **Differential Scanning Calorimetry (DSC):** Thermal transitions of the copolyesters are determined using a DSC instrument. A sample of 5-10 mg is sealed in an aluminum pan and heated from room temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere. [3] The sample is held at this temperature for a few minutes to erase its thermal history, then cooled back to room temperature at the same rate. A second heating scan is then performed under the same conditions to determine the glass transition temperature (T_g) and melting temperature (T_m). [3]
- **Thermogravimetric Analysis (TGA):** The thermal stability of the copolyesters is evaluated using TGA. A sample of 10-15 mg is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen or oxygen atmosphere.

[4] The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the temperature of maximum degradation rate.

Mechanical Testing

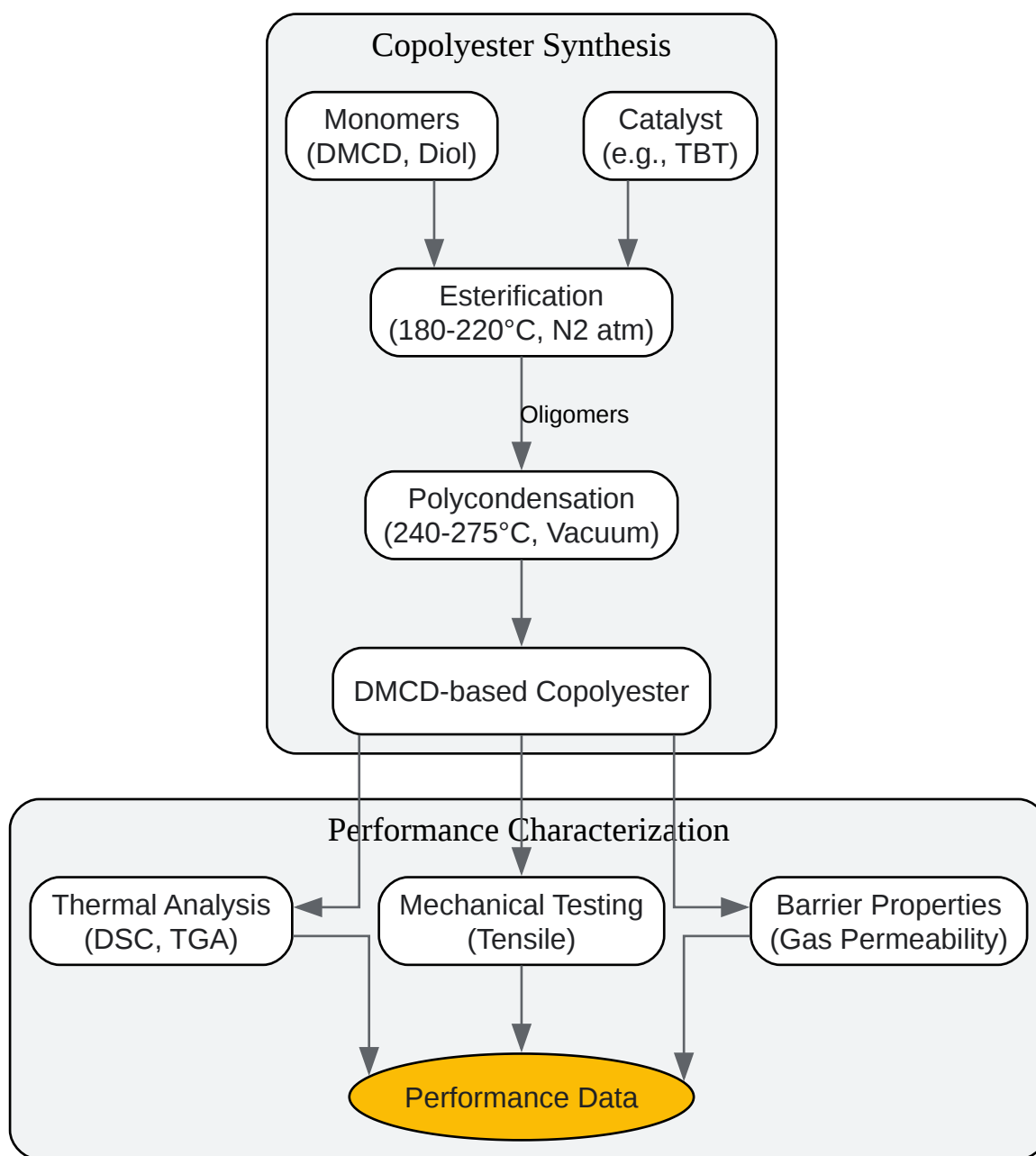
- **Tensile Properties:** The tensile strength and elongation at break are measured using a universal testing machine according to ASTM D638 standards. Dog-bone shaped specimens are prepared by injection molding or compression molding. The specimens are then subjected to a tensile load at a constant crosshead speed (e.g., 50 mm/min) until they fracture. The stress-strain curve is recorded to determine the tensile strength and elongation at break.

Gas Barrier Properties

- **Permeability Measurement:** The oxygen (O_2) and carbon dioxide (CO_2) permeability of the copolyester films are measured using a permeability analyzer. The film is mounted in a diffusion cell, and the test gas is introduced on one side of the film while the other side is purged with a carrier gas (e.g., nitrogen). The concentration of the permeated gas in the carrier stream is measured by a sensor. The gas transmission rate (GTR) is then calculated, and the permeability coefficient is determined by normalizing the GTR to the film thickness and the partial pressure difference of the gas across the film. These measurements are typically performed at a controlled temperature and relative humidity.

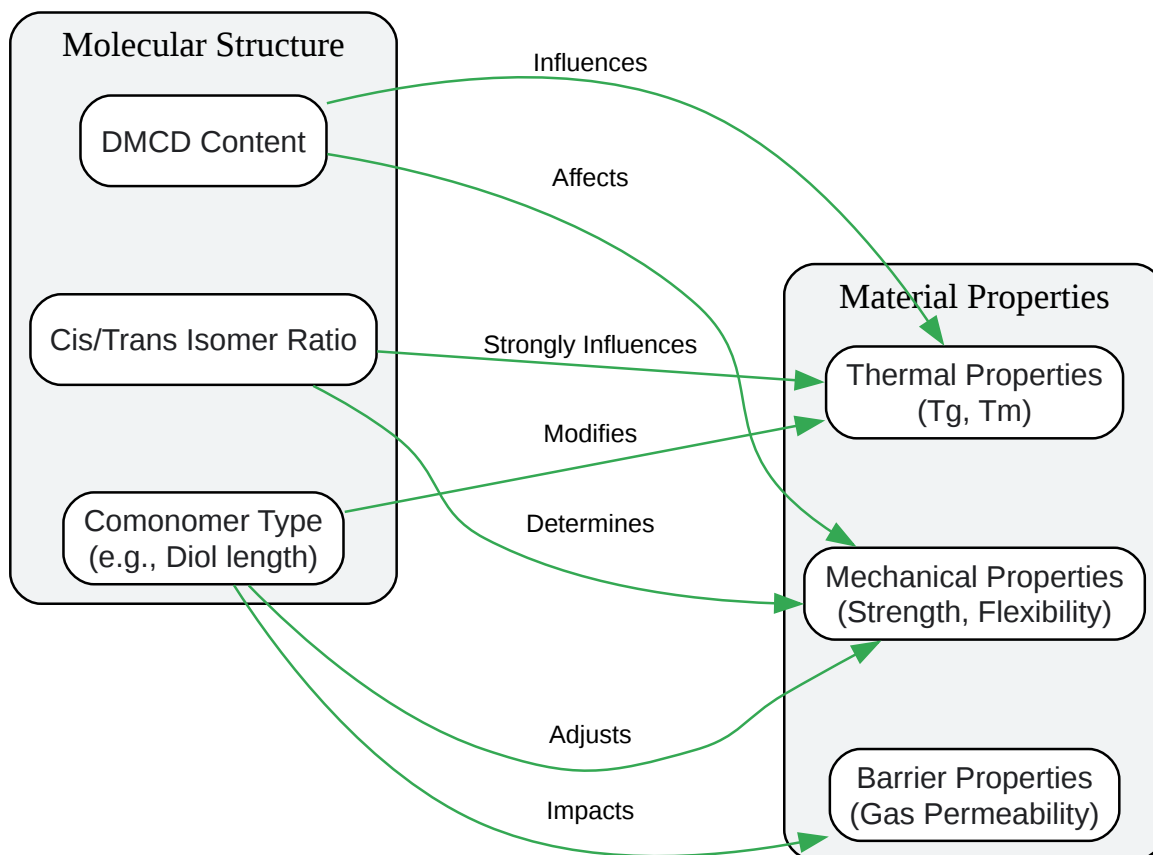
Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the synthesis and characterization of DMCD-based copolyesters.



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Caption: General workflow for the synthesis and characterization of DMCD-based copolyesters.



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Caption: Key structural factors influencing the properties of DMCD-based copolyesters.

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